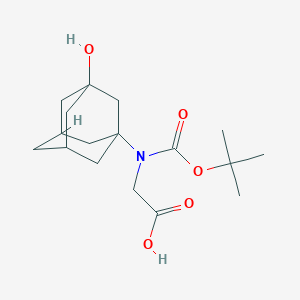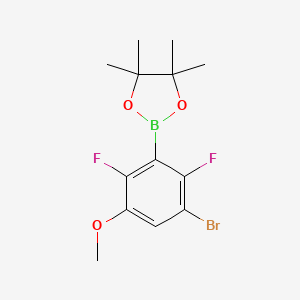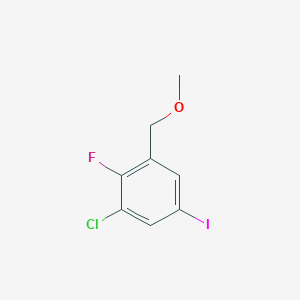
3-hydroxyadamantyl N-boc-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-hydroxy-1-adamantyl-DL-glycine is a chemical compound with the molecular formula C17H27NO5 and a molecular weight of 325.4 g/mol . It is a derivative of adamantane, a highly stable hydrocarbon, and is used as an intermediate in the synthesis of various pharmaceutical compounds, including Saxagliptin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-hydroxy-1-adamantyl-DL-glycine typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which undergoes a series of reactions to introduce the hydroxy and glycine groups.
Hydroxylation: Adamantane is hydroxylated using dimethyldioxirane to introduce the hydroxy group.
Carboxylation: The hydroxylated adamantane is then carboxylated using sodium permanganate to introduce the carboxyl group.
Protection: The glycine moiety is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of Boc-3-hydroxy-1-adamantyl-DL-glycine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Boc-3-hydroxy-1-adamantyl-DL-glycine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde.
Substitution: The Boc-protected glycine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dimethyldioxirane for hydroxylation, sodium permanganate for carboxylation.
Reduction: Lithium aluminum hydride for reducing carboxyl groups.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Boc-3-hydroxy-1-adamantyl-DL-glycine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds like Saxagliptin.
Industry: In the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Boc-3-hydroxy-1-adamantyl-DL-glycine involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. It interacts with various molecular targets and pathways, depending on the final product it is used to synthesize . For example, in the synthesis of Saxagliptin, it contributes to the inhibition of dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Boc-3-hydroxy-1-adamantyl-D-glycine: A similar compound with a different stereochemistry.
Boc-3-hydroxy-1-adamantyl-L-glycine: Another stereoisomer with distinct properties.
Uniqueness
Boc-3-hydroxy-1-adamantyl-DL-glycine is unique due to its specific stereochemistry and the presence of both D and L forms, which can influence its reactivity and interactions in chemical and biological systems .
Propiedades
Fórmula molecular |
C17H27NO5 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-[(3-hydroxy-1-adamantyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18(9-13(19)20)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-12,22H,4-10H2,1-3H3,(H,19,20) |
Clave InChI |
GOXQVVSSDLNXOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)



![tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14033533.png)

![Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B14033540.png)

